trans-Clomiphene-d5 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

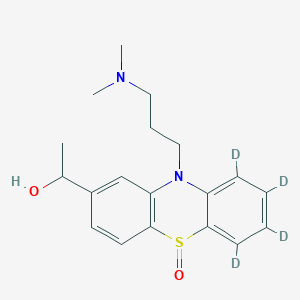

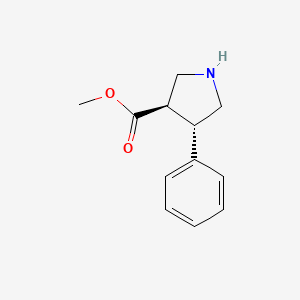

Trans-Clomiphene-d5 Hydrochloride is the labelled analogue of trans-Clomiphene Hydrochloride, which is a trans isomer of Clomiphene . It has a molecular formula of C26H24D5Cl2NO and a molecular weight of 447.45 . It appears as a white solid .

Synthesis Analysis

An improved process for the preparation of the active pharmaceutical ingredient Clomiphene, particularly trans-Clomiphene, using acetic acid or trifluoroacetic acid is disclosed . The product was separated from the starting material by chromatography .Molecular Structure Analysis

The IUPAC name for trans-Clomiphene-d5 Hydrochloride is 2-[4-[(E)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine;hydrochloride .Chemical Reactions Analysis

The synthesis of trans-Clomiphene-d5 Hydrochloride involves reactions with diethyl ether and hydrochloric acid . The product was separated from the starting material by chromatography .Physical And Chemical Properties Analysis

Trans-Clomiphene-d5 Hydrochloride is an off-white solid . It has a molecular weight of 411.00 36.46 and a molecular formula of C26H23ClNOD5·HCl .Wissenschaftliche Forschungsanwendungen

Reproductive Medicine Applications

- Development and Pharmacology : Research has detailed the development, pharmacology, and clinical efficacy of clomiphene citrate (including its isomers like trans-Clomiphene) in reproductive medicine. Studies have shown its effectiveness in inducing ovulation in women with certain types of infertility, highlighting patient characteristics that predict successful treatment outcomes. The relationship between pre-ovulatory follicles, endometrial thickness, and semen quality with conception rates has been emphasized, alongside the observation that multiple births are a significant consideration in treatment planning (Dickey & Holtkamp, 1996).

Endocrinology and Male Health

- Secondary Male Hypogonadism Treatment : Enclomiphene citrate, a closely related compound, has been explored for its utility in treating secondary male hypogonadism. It raises serum testosterone levels by increasing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels without negatively impacting semen parameters, suggesting its role in treating testosterone deficiency in men while maintaining fertility (Rodriguez, Pastuszak, & Lipshultz, 2016).

Pharmacological Insights

- Mechanism of Action : The mechanism of action of clomiphene citrate and its isomers involves estrogen receptor antagonism, which has been the basis for its use in both female and male infertility treatments. The balance between its estrogenic and anti-estrogenic effects is crucial for its clinical application, offering insights into how modifications like those in trans-Clomiphene-d5 Hydrochloride might influence treatment outcomes and side effect profiles (Manov & Benge, 2022).

Clinical Effectiveness and Considerations

- Ovulation Induction : Clomiphene citrate's primary application in inducing ovulation in anovulatory women, particularly in those with polycystic ovary syndrome (PCOS), underscores its significance in reproductive medicine. It has been noted for its high rate of inducing ovulation and subsequent pregnancy, with considerations around ovarian hyperstimulation and multiple pregnancies as critical factors in its clinical use (Gorlitsky, Kase, & Speroff, 1978).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1346606-66-3 |

|---|---|

Produktname |

trans-Clomiphene-d5 Hydrochloride |

Molekularformel |

C₂₆H₂₄D₅Cl₂NO |

Molekulargewicht |

447.45 |

Synonyme |

(E)-2-[p-[2-chloro-(1,2-diphenyl-d5)vinyl]phenoxy]-triethylamine Hydrochloride; 2-[4-[(1E)-2-Chloro-(1,2-diphenyl-d5)ethenyl]phenoxy]-N,N-diethyl-ethanamine Hydrochloride; (E)-Clomiphene Hydrochloide-d5; Enclomifene Hydrochloride-d5; Enclomiphene Hyd |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)